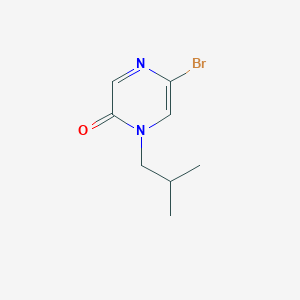

5-Bromo-1-isobutylpyrazin-2(1H)-one

Description

5-Bromo-1-isobutylpyrazin-2(1H)-one is a brominated pyrazinone derivative characterized by an isobutyl substituent at the N1 position and a bromine atom at the C5 position of the pyrazinone ring. Its molecular formula is C₈H₁₀BrN₂O, with a molecular weight of 230.08 g/mol.

Propriétés

IUPAC Name |

5-bromo-1-(2-methylpropyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)4-11-5-7(9)10-3-8(11)12/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORUXGQHGVODNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isobutylpyrazin-2(1H)-one typically involves the bromination of 1-isobutylpyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents and catalysts to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

Reduction: Reduction reactions could lead to the removal of the bromine substituent or reduction of other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazine oxide, while substitution could result in various substituted pyrazines.

Applications De Recherche Scientifique

5-Bromo-1-isobutylpyrazin-2(1H)-one may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways involving pyrazine derivatives.

Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

Industry: Use in the production of specialty chemicals or materials.

Mécanisme D'action

The mechanism of action for 5-Bromo-1-isobutylpyrazin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 5-Bromo-1-isobutylpyrazin-2(1H)-one, differing primarily in substituents or heterocyclic frameworks:

5-Bromo-1-isopropylpyridin-2(1H)-one

- Molecular Formula: C₈H₁₀BrNO

- Molecular Weight : 216.08 g/mol

- Substituent: Isopropyl group at N1, pyridinone core.

- Key Differences: Replaces the pyrazinone ring with a pyridinone ring, reducing nitrogen content.

5-Bromo-1-cyclobutylpyridin-2(1H)-one

- Molecular Formula: C₉H₁₀BrNO

- Molecular Weight : 228.09 g/mol

- Substituent: Cyclobutyl group at N1, pyridinone core.

- Key Differences: Incorporates a cyclobutyl substituent, increasing steric hindrance compared to isobutyl. The pyridinone ring lacks the second nitrogen atom present in pyrazinones.

- Applications: No reported pharmacological data .

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

- Molecular Formula : C₅H₃BrN₄O

- Molecular Weight : 215.01 g/mol

- Substituent: Fused imidazo ring at positions 4 and 5 of the pyrazinone.

- This structural complexity may influence bioavailability .

Data Table: Comparative Analysis

Research Findings and Trends

Substituent Effects: Bulkier substituents (e.g., isobutyl vs. Cyclic substituents (e.g., cyclobutyl) introduce conformational rigidity, which may improve target selectivity .

Heterocyclic Core Modifications: Pyridinone derivatives (e.g., 5-Bromo-1-isopropylpyridin-2(1H)-one) exhibit reduced nitrogen content compared to pyrazinones, altering electronic properties and hydrogen-bonding capacity . Fused-ring systems (e.g., imidazo-pyrazinone) enhance structural complexity and may confer unique pharmacological profiles .

Biological Relevance: While none of the compounds in the evidence have detailed pharmacological data, related pyrazinone and pyridinone derivatives are known for enzyme inhibition (e.g., SIRT1 inhibitors in ) .

Activité Biologique

5-Bromo-1-isobutylpyrazin-2(1H)-one is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-1-isobutylpyrazin-2(1H)-one is C8H10BrN3O. The compound features a pyrazinone ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.

Biological Activities

Antitumor Activity

Research indicates that derivatives of pyrazin-2(1H)-one, including 5-bromo variants, exhibit significant antitumor properties. A study highlighted that compounds with this structure can act as inhibitors of phosphatidylinositol-3-kinase (PI3K), which is critical in regulating cell growth and metabolism. The inhibition of PI3K has been linked to reduced proliferation of tumor cells, making these compounds promising candidates for cancer therapy .

Topoisomerase I Inhibition

5-Bromo-1-isobutylpyrazin-2(1H)-one has been studied for its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. In vitro assays demonstrated that this compound can effectively poison topoisomerase I, leading to cytotoxic effects in human lymphoblastoma cells. The structure-activity relationship suggests that the presence of bromine enhances the cytotoxicity compared to other substituents .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. It has been found to inhibit the release of interleukin-2 (IL-2), a cytokine involved in the inflammatory response. This property could be beneficial for treating conditions like rheumatoid arthritis and asthma .

The mechanisms through which 5-bromo-1-isobutylpyrazin-2(1H)-one exerts its biological effects include:

- Inhibition of Key Enzymes: By targeting enzymes such as PI3K and topoisomerase I, the compound disrupts critical pathways involved in cancer cell proliferation and DNA integrity.

- Regulation of Cytokine Release: Its ability to modulate cytokine levels contributes to its anti-inflammatory properties.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antitumor | PI3K inhibition; reduced tumor cell growth | |

| Topoisomerase I Inhibition | Cytotoxicity in lymphoblastoma cells | |

| Anti-inflammatory | Inhibition of IL-2 release |

Case Studies

Several studies have explored the potential therapeutic applications of 5-bromo-1-isobutylpyrazin-2(1H)-one:

- Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models, suggesting its efficacy as an anticancer agent.

- Inflammatory Disorders : Clinical trials investigating the anti-inflammatory effects showed promising results in patients with chronic inflammatory conditions, highlighting the need for further research into dosage and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.